![molecular formula C13H13N3O B14383100 (NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpyrimidine moiety, which is known for its biological activity, and a hydroxylamine group, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine typically involves the condensation of 2-phenylpyrimidine-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenylpyrimidine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenylpyrimidine derivatives.
科学的研究の応用
(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of barbiturates and other compounds.
Uniqueness
(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine is unique due to its combination of a phenylpyrimidine moiety and a hydroxylamine group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H13N3O/c1-2-11(16-17)12-8-9-14-13(15-12)10-6-4-3-5-7-10/h3-9,17H,2H2,1H3/b16-11+ |
InChIキー |
HZHHDLQTRJPYIB-LFIBNONCSA-N |
異性体SMILES |
CC/C(=N\O)/C1=NC(=NC=C1)C2=CC=CC=C2 |
正規SMILES |
CCC(=NO)C1=NC(=NC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
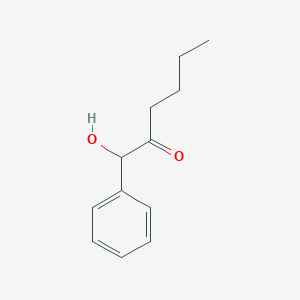
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
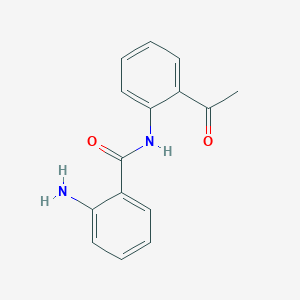
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)

![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

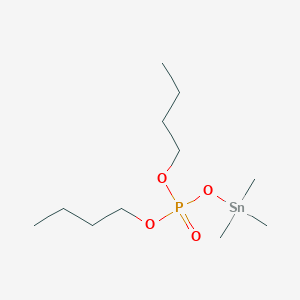
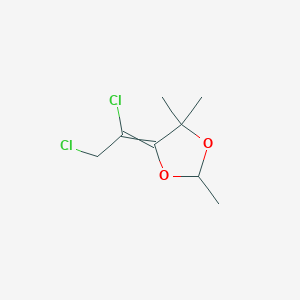
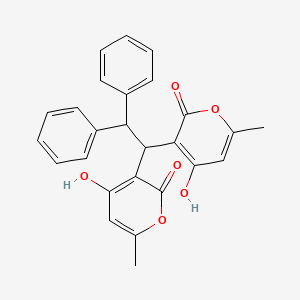

![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

